2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene and hydroxyethoxyethylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the sustainability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its functional group diversity.
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol: Shares the hydroxyethoxyethylamino group but lacks the pyrido[1,2-a]pyrimidin-4-one core.
2-2-(2-Aminoethoxy)ethoxy ethanol: Similar in structure but with different functional groups and applications.
2-(2-(2-Methoxyethoxy)ethoxy) ethanamine: Contains a similar ethoxyethanol backbone but with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H28N4O4S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O4S2/c1-3-4-5-9-26-21(29)17(32-22(26)31)14-16-18(23-8-12-30-13-11-27)24-19-15(2)7-6-10-25(19)20(16)28/h6-7,10,14,23,27H,3-5,8-9,11-13H2,1-2H3/b17-14- |
InChI Key |
YFVWDGRVAPCHHP-VKAVYKQESA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)SC1=S |
Origin of Product |
United States |
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